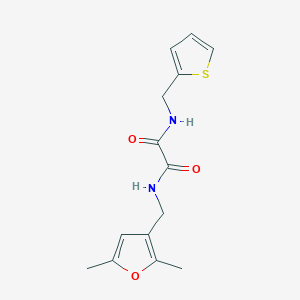

![molecular formula C21H23N5O6 B2515226 N-(3,4-dimethoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide CAS No. 1775425-42-7](/img/structure/B2515226.png)

N-(3,4-dimethoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of novel derivatives of 6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one was achieved by reacting the core compound with N-arylchloroacetamides and 3-aryl-5-(chloromethyl)-1,2,4-oxadiazoles in the presence of K2CO3 in DMF. This process led to the formation of compounds with potential antimicrobial activity, as demonstrated in the agar well diffusion assay . Similarly, the synthesis of N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide involved the reaction of 6-methyluracil with 2-chloromethyltiiran, followed by a subsequent reaction with N-(2,6-dichlorophenyl)-2-chloroacetamide .

Molecular Structure Analysis

The molecular structure of the synthesized compounds was confirmed using various analytical techniques. X-ray analysis, NMR, and IR spectroscopy were employed to verify the structure of N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide . The molecular docking studies provided insights into the binding activity of the antimicrobial agents towards the active site of tRNA (guanine37-N1)-methyltransferase, suggesting a mechanism of action for these novel compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds were characterized by the interaction of specific precursors in suitable solvents and the presence of catalysts. The formation of the target compounds was facilitated by the reactivity of chloroacetamides and chloromethyl-oxadiazoles with the core pyrimidinone structures . The internal rotation of the thietanyl group in the synthesized N-(2,4-dichlorophenyl) derivative was analyzed through computer modeling, indicating its conformational behavior in different solvents .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were inferred from their structural analysis and the observed antimicrobial activity. The compounds demonstrated better antimicrobial activity than the reference drug Streptomycin, indicating their potential as effective antimicrobial agents . The conformational analysis through computer modeling suggested that the physical properties of the compounds are influenced by the internal rotation of substituent groups, which can affect their solubility and reactivity in various solvents .

Scientific Research Applications

Synthesis and Application in Heterocyclic Compound Formation

N-(3,4-dimethoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide serves as a precursor in the synthesis of various polyheterocyclic ring systems. It is utilized for constructing new compounds by reacting with different types of arylidene malononitriles and other reagents, leading to the formation of derivatives with potential applications in the field of medicinal chemistry (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).

Role in Antibacterial Properties

The compound is involved in synthesizing heterocycles that exhibit antimicrobial properties. These synthesized heterocyclic compounds, derived from N-(3,4-dimethoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide, have been evaluated for their potential as antibacterial agents (Bondock, Rabie, Etman, & Fadda, 2008).

Contribution in Microwave Irradiation Synthesis

This compound also plays a significant role in the microwave-irradiated synthesis of heterocyclic systems. Utilizing microwave irradiation enhances the speed and efficiency of synthesizing such compounds, with potential applications in pharmaceutical research, specifically for antimicrobial and antituberculosis activities (Patel, Pathan, & Soni, 2019).

properties

IUPAC Name |

N-(3,4-dimethoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidin-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O6/c1-12-22-19(24-32-12)18-14-6-4-5-9-25(14)21(29)26(20(18)28)11-17(27)23-13-7-8-15(30-2)16(10-13)31-3/h7-8,10H,4-6,9,11H2,1-3H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAWMKMCFLQZIDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C2=C3CCCCN3C(=O)N(C2=O)CC(=O)NC4=CC(=C(C=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-dimethoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(2-methoxyphenyl)-1,7-dimethyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2515144.png)

![N-Methyl-1-[(2R,3S)-1-methyl-2-(3-methylimidazol-4-yl)piperidin-3-yl]methanamine](/img/structure/B2515147.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B2515152.png)

![6,8-Dibromo-3-{[4-(2-furylcarbonyl)piperazinyl]carbonyl}chromen-2-one](/img/structure/B2515154.png)

![N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide](/img/structure/B2515158.png)

![(Z)-ethyl 1-(furan-2-ylmethyl)-2-((4-methyl-3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2515159.png)

![6-(2-methylbutan-2-yl)-N-[2-(morpholin-4-yl)ethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2515160.png)

![1-Cyclopentyl-3-(2-(methylthio)benzo[d]thiazol-6-yl)urea](/img/structure/B2515165.png)